
4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one
Vue d'ensemble
Description
what is '4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one'? 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one is an organic compound with the chemical formula C8H6ClNO3. It is a yellow crystalline solid that is soluble in water and organic solvents. It is used in the synthesis of pharmaceuticals and other organic compounds. the use of '4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one' 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one is a chemical compound used in the production of pharmaceuticals, dyes, and other organic compounds. It is used as a reagent in organic synthesis to form nitro-substituted aromatic compounds, which are used in the production of a variety of drugs, including antimalarials, antibiotics, and anti-inflammatory agents. It is also used in the production of dyes, such as indigo and quinoline yellow, and in the production of pigments and inks. In addition, it is used in the synthesis of a variety of other organic compounds, including pesticides, herbicides, and fungicides. the chemistry of '4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one' 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one is an organic compound belonging to the quinolinone class of compounds. It is a yellow-colored, crystalline solid with a molecular formula of C9H7ClN2O2. This compound is soluble in water, ethanol, and chloroform. The chemical structure of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one consists of a quinolinone ring system with a chlorine atom at the 4-position, a methyl group at the 1-position, and a nitro group at the 3-position. The quinolinone ring system is composed of two fused benzene rings, with the nitrogen atom in the middle. The reactivity of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one is mainly due to the presence of the electron-withdrawing nitro group and the electron-donating chlorine atom. The nitro group makes the compound more acidic and increases the reactivity of the nitrogen atom. The chlorine atom, on the other hand, makes the compound more basic and increases the reactivity of the carbon-chlorine bond. 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one can be used in a variety of organic synthesis reactions, such as the preparation of azo dyes and the synthesis of other quinolinone derivatives. It can also be used in the synthesis of pharmaceuticals, such as anti-cancer drugs. the biochemical/physical effects of '4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one' 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one is a synthetic organic compound that has been used as an intermediate in the synthesis of pharmaceuticals. It has been studied for its potential to act as an antioxidant and anti-inflammatory agent. In terms of its biochemical and physical effects, 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one has been found to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. It has also been found to inhibit the growth of certain bacteria and fungi. In addition, it has been found to possess anti-tumor activity and to reduce the production of reactive oxygen species. Finally, it has been found to possess antioxidant activity, which may be beneficial in the prevention of certain diseases. the benefits of '4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one' 1. It has anti-bacterial properties and can be used to treat bacterial infections. 2. It has anti-inflammatory properties and can be used to reduce inflammation. 3. It has anti-fungal properties and can be used to treat fungal infections. 4. It has anti-cancer properties and can be used to treat some types of cancer. 5. It has antioxidant properties and can be used to protect cells from oxidative damage. 6. It has anti-viral properties and can be used to treat some types of viruses. the related research of '4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one' 1. Synthesis, Characterization and Biological Activity of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one Derivatives. 2. Synthesis and Antimicrobial Activity of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one Derivatives. 3. Synthesis of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one and Its Derivatives and Their Antibacterial Activity. 4. Synthesis and Anticancer Activity of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one Derivatives. 5. Synthesis and Antioxidant Activity of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one Derivatives. 6. Synthesis and Antifungal Activity of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one Derivatives. 7. Synthesis and Anti-Inflammatory Activity of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one Derivatives. 8. Synthesis and Cytotoxic Activity of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one Derivatives. 9. Synthesis and Anti-Alzheimer's Activity of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one Derivatives. 10. Synthesis and Antimalarial Activity of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one Derivatives.
Applications De Recherche Scientifique
Pharmacology: Metabolite Analysis
In pharmacology, the compound is used in metabolite analysis to improve the accuracy of targeted metabolomics studies. It serves as a reference compound in liquid chromatography-mass spectrometry (LC-MS) to identify and quantify metabolites in biological samples, which is essential for understanding drug metabolism and action .
Propriétés
IUPAC Name |
4-chloro-1-methyl-3-nitroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-12-7-5-3-2-4-6(7)8(11)9(10(12)14)13(15)16/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOVJBEKCRATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351503 | |
| Record name | 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one | |
CAS RN |
79966-13-5 | |
| Record name | 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



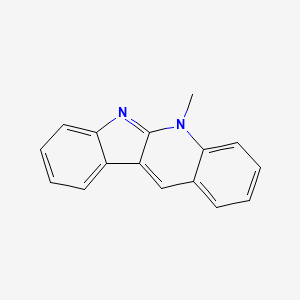
![Dimethyl 2-[(2-nitrophenyl)methylidene]propanedioate](/img/structure/B1663136.png)
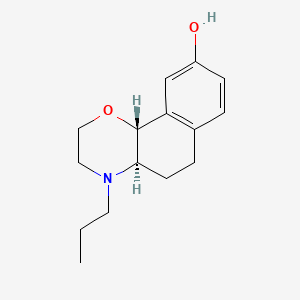
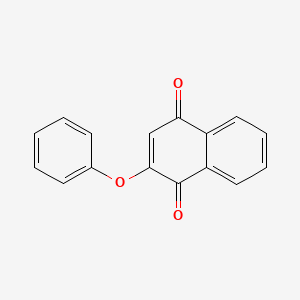
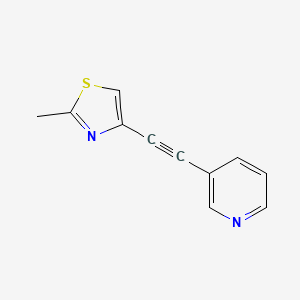
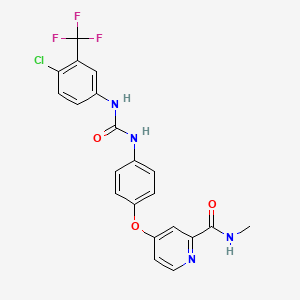

![8-Ethyl-5-oxo-2-[4-[[3-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1663144.png)

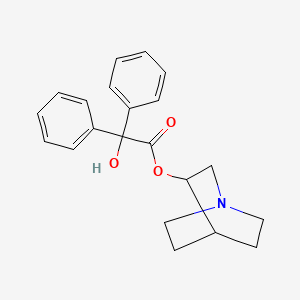

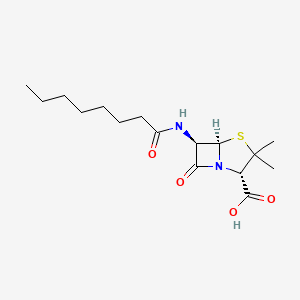
![2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one](/img/structure/B1663153.png)
![6-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid](/img/structure/B1663156.png)